2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVLADNHBMCTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions For instance, the reaction may begin with the formation of a pyrimidine ring through the condensation of a suitable diketone with a guanidine derivative
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Anti-Cancer Research
One of the primary applications of this compound is in the development of anti-cancer therapies. Studies have shown that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The compound is being evaluated for its efficacy in preclinical models targeting specific tumor growth pathways.
Case Study: CDK Inhibition
A study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant anti-cancer activity as CDK inhibitors. The results indicated that certain derivatives exhibited potent inhibition against various cancer cell lines, suggesting a promising therapeutic avenue for further exploration .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme interactions and receptor binding. Its structure allows researchers to investigate how modifications can influence biological activity, thereby aiding in the design of novel therapeutic agents.
Case Study: Receptor Interaction
Research has been conducted on the interactions between this compound and histamine receptors, particularly the H3 receptor, which plays a role in neurotransmission and cognitive processes. The findings suggest that the compound could modulate receptor activity, offering insights into potential treatments for neurological disorders .
Agricultural Chemistry
Development of Pesticides and Herbicides
In agricultural chemistry, 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is being evaluated for its potential as a novel pesticide or herbicide. Its unique chemical structure may offer advantages in developing environmentally friendly agricultural solutions.
Case Study: Efficacy Testing
Preliminary studies have shown that certain derivatives exhibit herbicidal activity against common weeds while being less toxic to beneficial plants, indicating a potential application in sustainable agriculture .
Material Science
Advanced Material Development
The compound is also under investigation for its properties in material science, particularly in creating polymers with enhanced thermal stability and mechanical strength. These characteristics are essential for various industrial applications, including coatings and composite materials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this pyrimidine derivative into polymer matrices can significantly improve their thermal properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism by which 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrimidine-5-carboxylic acids, which exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:
Key Observations :
- Substituent Effects: The target compound’s cyclopropylmethylamino group introduces steric and electronic effects distinct from simpler methyl or methoxymethyl groups in analogs .
- Polarity : Carboxylic acid at position 5 is conserved across analogs, but additional polar groups (e.g., pyridine in , sulfanyl in ) modulate solubility and bioavailability.
Physicochemical Properties
- Solubility: The cyclopropylmethylamino group may reduce aqueous solubility compared to methyl or amino analogs (e.g., 4-Aminopyrimidine-5-carboxylic acid, CAS 306960-77-0) due to increased hydrophobicity .
- Molecular Weight : At ~300–350 g/mol, the compound falls within the typical range for drug-like molecules, unlike higher-weight analogs with complex substituents (e.g., ).
Biological Activity
2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 4-phenylpyrimidine-5-carboxylic acid derivatives. The process often employs standard coupling agents to facilitate the formation of the desired amide bond, resulting in a compound that exhibits significant biological properties.
The compound has been studied for its interaction with various biological targets, including ion channels and receptors. Notably, it has been associated with modulation of the transient receptor potential channel 6 (TRPC6), which plays a crucial role in cardiovascular and renal physiology. This modulation can potentially lead to therapeutic effects in conditions such as cardiac hypertrophy and ischemia .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in assays involving human glioblastoma (U251) and prostatic adenocarcinoma (PC-3) cells, the compound showed inhibition percentages greater than 50% at specific concentrations, indicating its potential as an anticancer agent .
| Cell Line | Inhibition Percentage | Concentration (µM) |
|---|---|---|
| U251 (glioblastoma) | >50% | 10 |
| PC-3 (prostate cancer) | >50% | 15 |
| HCT-15 (colorectal) | >50% | 12 |
In Vivo Studies
In vivo testing has also been conducted to evaluate the efficacy of this compound in animal models. For example, it has shown promise in reducing hyperglycemia in db/db mouse models of type 2 diabetes, comparable to established treatments like rosiglitazone .
Case Studies
- Cardiovascular Implications : A study focused on the effects of the compound on cardiac hypertrophy revealed that it could reduce hypertrophic responses in cardiomyocytes by inhibiting TRPC6 activity. This suggests a potential therapeutic application in heart diseases characterized by hypertrophy .
- Cancer Treatment : In another case study involving various tumor cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Research Findings
Research indicates that the compound's activity may be attributed to its structural features, which allow it to engage with specific protein targets effectively. Molecular docking studies have provided insights into its binding affinities and modes of action at the molecular level, highlighting interactions with critical amino acids involved in receptor signaling pathways .
Q & A
Q. What are the recommended synthetic routes for 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, functional group substitution, and carboxylation. For example, analogous pyrimidine derivatives are synthesized via chlorination of precursors (e.g., phosphoryl chloride) followed by amination or nucleophilic substitution . Key steps to optimize yields include:
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to avoid side reactions.
- Catalyst selection : Using palladium or copper catalysts for coupling reactions involving cyclopropylmethyl groups.
- Purification : Employing column chromatography or recrystallization to isolate intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile analogs) .
Q. Example Reaction Table
| Step | Reagent/Condition | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, 110°C | Chlorinated pyrimidine | 65–70 |
| 2 | Cyclopropylmethylamine, DMF | Aminated derivative | 50–55 |
| 3 | Carboxylation (CO₂, Pd catalyst) | Final product | 30–40 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation, as demonstrated for related pyrimidine-carboxylic acids (e.g., bond angles N1–C2–C12 = 112.3° and torsional angles C2–C12–C14–C15 = -176.2°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropylmethyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–8.1 ppm).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., observed m/z 297.12 vs. calculated 297.14) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group shows high electron density, favoring interactions with metal ions .
- Molecular docking : Screens against protein targets (e.g., kinases) by analyzing binding affinities. Pyrimidine-5-carboxylic acid analogs exhibit hydrogen bonding with active-site residues like Asp86 and Lys90 .
- Reaction path search : Quantum chemical calculations (e.g., IRC analysis) model reaction mechanisms, such as cyclopropylmethyl group substitution .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
Methodological Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., 4-phenyl vs. 4-chlorophenyl substitutions) to isolate functional group contributions .
- Cross-validation : Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process optimization : Use continuous-flow reactors to enhance heat/mass transfer during cyclization .
- Membrane separation : Purify intermediates via nanofiltration to remove byproducts (e.g., unreacted amines) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers resolve ambiguities in molecular conformation (e.g., rotational isomers)?
Methodological Answer:
Q. What are the best practices for evaluating stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
